molecular formula C16H30OSn B14335122 Bis(2-cyclohexylethyl)stannanone CAS No. 106326-94-7

Bis(2-cyclohexylethyl)stannanone

Cat. No.: B14335122
CAS No.: 106326-94-7
M. Wt: 357.1 g/mol
InChI Key: NDCBBQMXFMKYCJ-UHFFFAOYSA-N
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Description

Bis(2-cyclohexylethyl)stannanone is an organotin compound characterized by the presence of two cyclohexylethyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylethyl)stannanone typically involves the reaction of cyclohexylethyl halides with tin-based reagents. One common method includes the use of stannane derivatives in the presence of a catalyst to facilitate the formation of the desired organotin compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylethyl)stannanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Bis(2-cyclohexylethyl)stannanone has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(2-cyclohexylethyl)stannanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(2-cyclohexylethyl)stannanone include other organotin compounds such as:

Uniqueness

This compound is unique due to its specific cyclohexylethyl groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

106326-94-7

Molecular Formula

C16H30OSn

Molecular Weight

357.1 g/mol

IUPAC Name

bis(2-cyclohexylethyl)-oxotin

InChI

InChI=1S/2C8H15.O.Sn/c2*1-2-8-6-4-3-5-7-8;;/h2*8H,1-7H2;;

InChI Key

NDCBBQMXFMKYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC[Sn](=O)CCC2CCCCC2

Origin of Product

United States

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